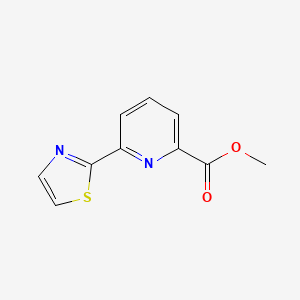

Methyl 6-(thiazol-2-yl)picolinate

Description

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-3-7(12-8)9-11-5-6-15-9/h2-6H,1H3 |

InChI Key |

LRPHDKSHVUDHNF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=NC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-(thiazol-2-yl)picolinate and Its Derivatives

This guide provides a comprehensive overview of the synthetic strategies for Methyl 6-(thiazol-2-yl)picolinate, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, offering field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Introduction: The Significance of the Thiazolyl-Picolinate Scaffold

The convergence of thiazole and pyridine rings within a single molecular framework, as seen in Methyl 6-(thiazol-2-yl)picolinate, gives rise to a scaffold with significant potential in medicinal chemistry. Thiazole moieties are present in a wide array of natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Similarly, picolinate derivatives are recognized as valuable intermediates and have been incorporated into enzyme inhibitors and anticonvulsant agents[3]. The combination of these two privileged heterocycles offers a unique three-dimensional architecture and electronic distribution, making it an attractive target for the development of novel therapeutic agents.

This guide will explore the primary modern synthetic routes for the construction of the C-C bond between the picolinate and thiazole rings, focusing on palladium-catalyzed cross-coupling reactions and direct C-H functionalization.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of Methyl 6-(thiazol-2-yl)picolinate and its derivatives primarily relies on the formation of a carbon-carbon bond between the C6 position of the picolinate ring and the C2 position of the thiazole ring. The most robust and versatile methods to achieve this are transition-metal-catalyzed cross-coupling reactions. We will discuss three principal strategies: Stille Coupling, Suzuki-Miyaura Coupling, and Direct C-H Arylation.

The Stille Cross-Coupling Approach

The Stille reaction offers a reliable method for the synthesis of the target compound, involving the coupling of an organostannane with an organic halide catalyzed by a palladium complex[4][5]. In the context of our target molecule, this typically involves the reaction of a 2-(trialkylstannyl)thiazole with a methyl 6-halopicolinate.

Causality Behind Experimental Choices: The choice of a Stille coupling is often predicated on the mild reaction conditions and the tolerance of a wide range of functional groups. The organostannane reagents are generally stable and can be prepared and handled with relative ease, although their toxicity necessitates careful handling[4].

Synthetic Workflow:

Caption: Suzuki-Miyaura coupling workflow for synthesizing the target molecule.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, as it circumvents the need for pre-functionalization of one of the coupling partners.[6][7] In this approach, a C-H bond on the thiazole ring is directly coupled with a methyl 6-halopicolinate, typically under palladium catalysis.

Causality Behind Experimental Choices: This method is highly attractive from a green chemistry perspective as it reduces the number of synthetic steps and minimizes waste. The key challenge lies in controlling the regioselectivity of the C-H activation on the thiazole ring, as both C2 and C5 positions are susceptible to arylation.[7][8][9] Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve the desired 2-arylated product.

Synthetic Workflow:

Caption: Direct C-H arylation workflow for a more streamlined synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of key precursors and the final target molecule via the Stille cross-coupling reaction. These protocols are based on established literature procedures and can be adapted for specific derivatives.

Protocol 1: Synthesis of Methyl 6-bromopicolinate

This protocol describes the synthesis of a key precursor for cross-coupling reactions.

Materials:

-

6-Aminopicolinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Esterification: To a stirred solution of 6-aminopicolinic acid in methanol, slowly add thionyl chloride at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 6-aminopicolinate.

-

Bromination: Dissolve methyl 6-aminopicolinate in chloroform. To this solution, add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. A procedure for a similar bromination can be found in the literature.[10]

-

Work-up and Purification: Quench the reaction with saturated sodium thiosulfate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography on silica gel to afford methyl 6-bromopicolinate.

Protocol 2: Synthesis of 2-(Tributylstannyl)thiazole

This protocol details the preparation of the organostannane coupling partner.

Materials:

-

2-Bromothiazole [11][12]* n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

Procedure:

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromothiazole in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes. A similar lithiation procedure is described for related heterocycles.[13][14]

-

Stannylation: To the cooled solution, add tributyltin chloride dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with hexanes. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 2-(tributylstannyl)thiazole as a colorless oil.[15][16]

Protocol 3: Stille Coupling for Methyl 6-(thiazol-2-yl)picolinate

This protocol describes the final palladium-catalyzed cross-coupling reaction.

Materials:

-

Methyl 6-bromopicolinate (from Protocol 1)

-

2-(Tributylstannyl)thiazole (from Protocol 2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand (e.g., P(o-tol)₃)

-

Anhydrous and degassed toluene or DMF

-

Lithium chloride (LiCl) (optional, can accelerate the reaction)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add methyl 6-bromopicolinate, 2-(tributylstannyl)thiazole, the palladium catalyst, and lithium chloride (if used) under an inert atmosphere.

-

Solvent Addition: Add anhydrous and degassed toluene or DMF via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS. A general procedure for Stille coupling can be found in the supporting information of related publications.[17]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford Methyl 6-(thiazol-2-yl)picolinate.

Synthesis of Derivatives

The synthetic routes described above are highly amenable to the preparation of a wide range of derivatives of Methyl 6-(thiazol-2-yl)picolinate.

-

Substitution on the Picolinate Ring: By starting with appropriately substituted 6-halopicolinates, various functional groups can be introduced onto the picolinate ring. For example, using methyl 6-amino-5-bromopicolinate would lead to the corresponding 5-amino derivative.[10][18]

-

Substitution on the Thiazole Ring: The synthesis can be adapted by using substituted 2-halothiazoles or by functionalizing the thiazole ring prior to the coupling reaction. For instance, starting with 2-bromo-4-methylthiazole would yield the 4-methylthiazole derivative.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other derivatives using standard organic chemistry transformations.

Data Summary

| Coupling Method | Key Reagents | Catalyst System | Advantages | Disadvantages |

| Stille Coupling | Organostannane, Organic Halide | Palladium(0) complex | Mild conditions, good functional group tolerance | Toxicity of tin reagents |

| Suzuki-Miyaura | Organoboron, Organic Halide | Palladium catalyst + Base | Low toxicity, stable reagents | Boronic acids can be unstable |

| Direct C-H Arylation | Heteroarene, Organic Halide | Palladium catalyst + Ligand + Base | Atom-economical, fewer steps | Regioselectivity can be a challenge |

Conclusion

The synthesis of Methyl 6-(thiazol-2-yl)picolinate and its derivatives can be effectively achieved through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The choice of the specific route—Stille, Suzuki-Miyaura, or Direct C-H Arylation—will depend on factors such as the availability of starting materials, desired functional group tolerance, and considerations of green chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical scaffold.

References

- Verma, Sanny; Verma, Deepak; Sinha, Anil K.; Jain, Suman L. (2015). A highly efficient and reusable heterogeneous palladium catalyst for the aerobic oxidation of alcohols to aldehydes, ketones and esters.

-

Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.

-

ResearchGate. (2025, August 6). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved from [Link]

- Kokornaczyk, A., Schepmann, D., Yamaguchi, J., Itami, K., & Wünsch, B. (2016). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity. MedChemComm, 7(10), 2016-2022.

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur. Retrieved from [Link]

-

PubMed. (2014, November 7). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. Retrieved from [Link]

- Di Mola, A., et al. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(3), e202400180.

-

Canadian Journal of Chemistry. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-bromopicolinate. Retrieved from [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Tributylstannyl)-1,3-thiazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[2-(Tributylstannyl)-3-thienyl]-1,3-dioxolane. Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

-

ResearchGate. (2023, September 2). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

-

Jetir.org. (2024, July). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

-

RSC Publishing. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021, January 15). SYNTHESIS AND MEDICINAL ATTRIBUTES OF THIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

Lookchem. (2022, August 2). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

ResearchGate. (2023, October 19). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Molecules. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. METHYL 6-AMINO-5-BROMOPICOLINATE | 178876-82-9 [chemicalbook.com]

- 11. CAS 3034-53-5: 2-Bromothiazole | CymitQuimica [cymitquimica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. 2-三丁基甲锡烷基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 2-(Tributylstannyl)-1,3-thiazole | C15H29NSSn | CID 2763259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Methyl 6-amino-5-bromopicolinate | CAS 178876-82-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Thiazole-Containing Compounds: From Foundational Discoveries to Therapeutic Frontiers

A Technical Guide for Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and structural versatility have established it as a "privileged scaffold" in drug design, leading to a vast array of biologically active compounds.[1] This guide provides a comprehensive exploration of the discovery and background of thiazole-containing compounds, tracing their origins from essential natural products like Vitamin B1 to their pivotal role in synthetic pharmaceuticals, including antibiotics and modern targeted therapies. We will delve into the foundational synthetic methodologies, the elucidation of their diverse mechanisms of action, and provide field-proven experimental protocols, offering researchers and drug development professionals a detailed perspective on this indispensable chemical entity.

The Thiazole Scaffold: An Introduction to a Privileged Structure

Thiazole, or 1,3-thiazole, is an aromatic five-membered heterocycle whose structure incorporates both sulfur and nitrogen atoms.[2][3] This arrangement results in a planar ring with significant π-electron delocalization, conferring a degree of aromaticity greater than that of corresponding oxazoles.[4] This electronic character is fundamental to its function, allowing the thiazole nucleus to engage in various non-covalent interactions with biological macromolecules. Molecules containing this ring can activate or inhibit biochemical pathways, stimulate or block receptors, and ultimately reset physiological systems.[5]

The thiazole ring is not merely a synthetic curiosity; it is a recurring motif in nature, found primarily in compounds from marine and microbial sources.[6][7] Its presence in essential molecules like thiamine and its integration into the core of numerous FDA-approved drugs underscore its profound importance in both biology and medicine.[8]

Key Physicochemical Properties of Thiazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃NS | [9] |

| Molecular Weight | 85.13 g/mol | [9] |

| Appearance | Pale yellow liquid | [4][9] |

| Odor | Pyridine-like | [4][9] |

| Boiling Point | 117 °C | [9] |

| Acidity (pKa) | 2.5 | [9] |

Foundational Discoveries: Nature and the Laboratory

The journey of thiazole from a chemical novelty to a therapeutic mainstay is marked by key discoveries in both natural product chemistry and synthetic methodology.

Nature's Blueprint: The Thiazole Moiety in Thiamine (Vitamin B1)

One of the most vital occurrences of the thiazole ring is in thiamine (Vitamin B1). Thiamine's structure consists of a pyrimidine ring linked by a methylene bridge to a thiazole ring.[10][11] As a coenzyme, primarily in the form of thiamine pyrophosphate (TPP), it is indispensable for carbohydrate metabolism.[12]

The thiazole ring is the catalytic heart of TPP. The proton on the C2 carbon of the thiazolium ring is unusually acidic, and its removal creates a reactive ylide.[12] This ylide is the key to TPP's function as an electron sink, stabilizing carbanion intermediates that are crucial for enzymatic reactions like the decarboxylation of α-keto acids.[12] The discovery of thiamine's structure was a landmark achievement, revealing a fundamental biological role for the thiazole heterocycle.[10]

A Synthetic Landmark: The Hantzsch Thiazole Synthesis

The ability to construct the thiazole ring synthetically was a critical step in unlocking its therapeutic potential. The pioneering work of Arthur Hantzsch in 1887 provided the first, and still most prominent, method for its synthesis.[13][14] The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[15][16] This method is exceptionally robust, high-yielding, and versatile, allowing for the preparation of a wide range of substituted thiazoles.[16][17]

The causality of the experimental design is elegant: the α-haloketone provides the C-C backbone and the sulfur atom's eventual neighbor, while the thioamide delivers the requisite nitrogen and C-S components. The reaction proceeds via an initial S-alkylation (an Sₙ2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[16] This foundational reaction opened the door for chemists to systematically synthesize and evaluate thiazole derivatives for biological activity.[15]

A Serendipitous Discovery: The Thiazolidine Ring in Penicillin

The discovery of penicillin by Alexander Fleming in 1928 was a watershed moment in medicine.[18][19] While Fleming observed the antibacterial effects of the Penicillium mold, the immense challenge of isolating and determining the structure of the active agent fell to a team at Oxford University led by Howard Florey and Ernst Chain.[18][20] The structural elucidation, finalized in 1945 with the aid of Dorothy Hodgkin's X-ray crystallography, revealed a unique and highly labile bicyclic system: a β-lactam ring fused to a thiazolidine ring (a saturated thiazole).[21][22] This discovery was profound, as it linked a thiazole-related structure to unprecedented life-saving antibacterial activity and heralded the dawn of the antibiotic age.[21]

The Spectrum of Biological Activity

Following these foundational discoveries, researchers began to explore the vast chemical space of thiazole derivatives, uncovering a remarkable breadth of pharmacological activities.[9] The thiazole scaffold is now present in over 18 FDA-approved drugs.[8][23]

Table 1: Selected FDA-Approved Thiazole-Containing Drugs

| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |

| Sulfathiazole | Antibacterial | Inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.[2][24] |

| Ritonavir | Antiretroviral | HIV protease inhibitor, preventing viral maturation.[2][15] |

| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (including BCR-ABL and Src).[24] |

| Meloxicam | Anti-inflammatory (NSAID) | Preferential inhibitor of cyclooxygenase-2 (COX-2).[4][15] |

| Pramipexole | Anti-Parkinson's | Dopamine D2/D3 receptor agonist.[15] |

| Nizatidine | Anti-ulcer (H2 Blocker) | Histamine H2 receptor antagonist, reducing stomach acid production.[15] |

| Tiazofurin | Anticancer | Inhibitor of inosine monophosphate dehydrogenase (IMPDH), disrupting guanine nucleotide synthesis.[2][24] |

The versatility of the thiazole ring allows it to serve as a key pharmacophore in drugs targeting a wide range of diseases, including bacterial infections, viral replication, cancer, and inflammatory conditions.[25]

Mechanisms of Action: A Deeper Dive

The efficacy of thiazole-containing drugs stems from their ability to specifically interact with biological targets. Understanding these mechanisms is crucial for rational drug design.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

Many thiazole-based antibacterials function by inhibiting enzymes critical for bacterial survival.

-

Folic Acid Synthesis Inhibition: Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid, which is a vital precursor for nucleotide synthesis in bacteria.[24][26]

-

DNA Gyrase Inhibition: More recent synthetic thiazoles have been designed as DNA gyrase inhibitors.[24] DNA gyrase is a topoisomerase that manages DNA supercoiling during replication. By binding to the enzyme, these thiazole derivatives prevent its function, leading to DNA damage and bacterial cell death.

Anticancer Activity: From Kinase Inhibition to Apoptosis Induction

The application of thiazoles in oncology is particularly diverse.

-

Kinase Inhibition: Dasatinib, a potent anticancer agent, functions by inhibiting multiple tyrosine kinases that drive cancer cell proliferation and survival.[24] The thiazole moiety is crucial for binding to the ATP-binding pocket of these kinases.

-

Apoptosis Induction: Other novel thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[27] For example, certain thiazole-based chalcones arrest the cell cycle at the G2/M phase and increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.[27] Some compounds achieve this by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[27]

Experimental Protocols

To provide practical, field-proven insights, this section details key methodologies for the synthesis and evaluation of thiazole-containing compounds.

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic, reliable method for synthesizing a foundational thiazole derivative.[1][16] The choice of methanol as a solvent facilitates the dissolution of reactants, while the final precipitation in a weak base neutralizes any acid byproducts and isolates the typically water-insoluble product.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar, 20 mL scintillation vial, 100 mL beaker, hot plate

-

Buchner funnel, side-arm flask, filter paper

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1][16] An excess of thiourea is used to ensure the complete consumption of the α-haloketone.

-

Solvation: Add 5 mL of methanol and a magnetic stir bar to the vial.[1][16]

-

Heating: Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[1] The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.[16]

-

Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[16] This step neutralizes hydrobromic acid formed during the reaction and precipitates the product.

-

Isolation: Filter the resulting solid precipitate using a Buchner funnel.[16]

-

Washing: Wash the filter cake thoroughly with water to remove any remaining salts and impurities.[16]

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely before determining the final mass and percent yield.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a key metric for quantifying the antibacterial potency of a novel thiazole compound.

Materials:

-

Synthesized thiazole compound, dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Norfloxacin)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the thiazole compound in CAMHB directly within a 96-well plate. The final concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria and control antibiotic) and a negative/growth control (broth with bacteria only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the thiazole compound that completely inhibits visible growth.

Conclusion and Future Prospects

The thiazole scaffold has journeyed from its fundamental role in natural products to becoming an indispensable tool in modern medicinal chemistry. Its synthetic tractability, pioneered by the Hantzsch synthesis, combined with its favorable electronic and steric properties, has enabled the development of a vast portfolio of therapeutic agents.[2][15] The continued exploration of thiazole chemistry promises to yield novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As researchers delve deeper into complex biological pathways, the versatile thiazole ring will undoubtedly remain a critical component in the design and discovery of next-generation medicines for a wide spectrum of human diseases.[28]

References

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Google.

- Vitamin B1 Thiamine. (n.d.). Warde Medical Laboratory.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. (2020). PubMed.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Alexander Fleming Discovery and Development of Penicillin. (n.d.). American Chemical Society.

- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). World Journal of Pharmaceutical Research.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). ACS Publications.

- A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (2024). Jetir.Org.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.).

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). Bentham Science.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.com.

- Thiazole. (n.d.). Wikipedia.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024). PubMed.

- Discovery and synthesis of novel thiazole-based compounds. (n.d.). Benchchem.

- Thiazole. (n.d.). Britannica.

- Synthesis of Thiazole. (2022). ChemicalBook.

- draw the structure of vitamin B1. (2025). Filo.

- Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.

- The Structural and Biochemical Foundations of Thiamin Biosynthesis. (n.d.). PMC.

- Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate.

- 25.3: Thiamine Pyrophosphate- Vitamin B1. (2014). Chemistry LibreTexts.

- Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. (2006). Taylor & Francis.

- A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. (n.d.). ResearchGate.

- The Discovery of Penicillin. (n.d.). Sir William Dunn School of Pathology.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate.

- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate.

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.

- The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. (n.d.). PMC.

- Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers.

- How was penicillin developed?. (2021). Science Museum.

- Penicillin. (n.d.). Wikipedia.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). BioKB.

- Thiazole derivatives: prospectives and biological applications. (n.d.). Taylor & Francis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. jetir.org [jetir.org]

- 10. wardelab.com [wardelab.com]

- 11. draw the structure of vitamin B1 | Filo [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. synarchive.com [synarchive.com]

- 14. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 15. archives.ijper.org [archives.ijper.org]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. Thiazole synthesis [organic-chemistry.org]

- 18. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 20. Penicillin - Wikipedia [en.wikipedia.org]

- 21. acs.org [acs.org]

- 22. The Discovery of Penicillin - Dunn School [path.ox.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. jchemrev.com [jchemrev.com]

- 25. researchgate.net [researchgate.net]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Biological Profiling of Picolinate Scaffolds: From Solubility to Target Engagement

Executive Summary

Picolinate-based molecules (derivatives of pyridine-2-carboxylic acid) occupy a unique niche in medicinal chemistry.[1] They act as bidentate ligands with high affinity for transition metals (

This technical guide provides a rigorous framework for the initial biological characterization of picolinate libraries. It moves beyond standard high-throughput screening (HTS) to implement self-validating protocols that distinguish genuine pharmacological activity from assay artifacts caused by metal stripping.

Part 1: Chemical Context & The Chelation Paradox

The Bidentate Pharmacophore

The core picolinate structure features a pyridine nitrogen and a carboxylate oxygen.[2] This arrangement forms a stable 5-membered chelate ring with metal ions.

-

Mechanism A (Depletion): The molecule strips essential metals from the active sites of metalloenzymes (e.g., Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs)), rendering them inactive.

-

Mechanism B (Ionophore/Smuggling): Lipophilic picolinate esters or bis-picolinates (e.g., Zinc Dipicolinate) can wrap around a metal ion, masking its charge and facilitating transport across the lipid bilayer. Once inside, the metal is released, potentially causing mitochondrial toxicity in cancer cells that lack specific transporters (e.g., ZIP1-deficient prostate cancer).

Critical Design Consideration

Before screening, determine the coordination mode . Free acids (picolinic acid) are strong chelators in extracellular space. Esters/Amides are prodrugs or weak ligands until hydrolyzed, altering their bio-distribution.

Part 2: Pre-Screening – The Solubility Gatekeeper

Picolinic acid is zwitterionic. Its derivatives often suffer from poor aqueous solubility or pH-dependent precipitation, leading to false negatives in cellular assays.

Protocol 1: DMSO Stock Preparation & Precipitation Check

Objective: Ensure compound availability in assay media without precipitation.

-

Dissolution: Dissolve solid compound in 100% DMSO to reach 10-50 mM.

-

Note: If the compound is a salt (Na/K), DMSO solubility may be poor. Use a water:DMSO co-solvent system (e.g., 10:90).

-

-

Media Challenge: Dilute the stock 1:1000 into the specific cell culture media (e.g., DMEM + 10% FBS) to the final assay concentration (e.g., 10-50 µM).

-

Visual Inspection: Incubate at 37°C for 1 hour. Inspect under 10x microscopy.

-

Pass: Clear solution.

-

Fail: Crystal formation or turbidity. Action: Lower concentration or switch to a picolinate salt form.

-

Part 3: Primary Screening Protocols (Self-Validating Systems)

This section details the "Metal Rescue" strategy, the gold standard for validating picolinate activity.

Protocol 2: The "Metal Rescue" Cytotoxicity Assay

Rationale: If a picolinate kills cells solely by stripping Zinc from the media or enzymes, adding excess Zinc should reverse (rescue) the toxicity. If toxicity persists, the molecule has an off-target mechanism.

Materials:

-

Cell Line: HeLa or PC-3 (Prostate cancer lines are sensitive to Zn modulation).

-

Reagent:

or -

Assay: Resazurin (Alamar Blue) or CellTiter-Glo (ATP). Avoid MTT, as some chelators interfere with mitochondrial reductase directly.

Step-by-Step Workflow:

-

Seeding: Plate cells (5,000/well) in 96-well plates. Allow 24h adhesion.

-

Treatment Groups (n=3):

-

Vehicle Control: DMSO only.

-

Test Group: Picolinate derivative at

(or 20 µM). -

Rescue Group: Picolinate (20 µM) +

(20 µM). -

Metal Control:

(20 µM) only (to rule out metal toxicity).

-

-

Incubation: 48 hours at 37°C.

-

Readout: Add Resazurin, incubate 2-4h, read Fluorescence (Ex 560 / Em 590).

Data Interpretation:

| Test Group Viability | Rescue Group Viability | Conclusion |

|---|---|---|

| < 10% | < 10% | Specific Toxicity (Independent of Zn depletion). |

| < 10% | > 80% | Chelation-Dependent Toxicity (Mechanism is metal deprivation). |

| > 90% | > 90% | Inactive. |

Visualization: Screening Workflow

Caption: Decision tree for picolinate screening, prioritizing solubility and mechanistic validation via metal rescue.

Part 4: Mechanism of Action (MoA) & Target Engagement

Once a "Hit" is validated, determine if it acts as a Zinc Ionophore (smuggler) or a Sequestering Agent .

Protocol 3: Intracellular Zinc Imaging

Objective: Visualize if the picolinate increases or decreases intracellular free Zinc.

-

Probe Loading: Incubate cells with FluoZin-3 AM (cell-permeable Zn probe, 2 µM) for 30 min. Wash x3 with PBS.

-

Treatment: Add Picolinate derivative (10 µM).

-

Live Imaging: Monitor fluorescence (Ex 494 / Em 516) via confocal microscopy over 60 minutes.

-

Increase in Signal: Molecule is a Zinc Ionophore (imports Zn from media).

-

Decrease in Signal: Molecule is an intracellular chelator (binds free Zn, quenching probe or preventing probe binding).

-

Visualization: The Picolinate Mechanism

Caption: Dual mechanisms of picolinates: Ionophore-mediated Zn influx (top) vs. direct metalloenzyme inhibition (bottom).

Part 5: Early ADME Profiling

Picolinates are often metabolically liable (ester hydrolysis) or impermeable (charged acid).

Data Summary: ADME Assays for Picolinates

| Parameter | Assay Method | Critical Consideration for Picolinates |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Run at pH 7.4. Picolinic acid (zwitterion) has low permeability; Esters have high permeability. |

| Metabolic Stability | Liver Microsomes (Mouse/Human) | Picolinate esters are rapidly hydrolyzed by esterases to the free acid. Monitor both parent and acid metabolite.[3][4][5] |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | High metal content in plasma (Zn/Cu) can alter binding kinetics. |

References

-

Borawska, M. H., et al. (2008).[6] Antimicrobial activity and cytotoxicity of picolinic acid and selected picolinates.[4][5] Polish Journal of Environmental Studies.

-

Espinel-Ingroff, A., et al. (2002).[7] In vitro antifungal activities of picolinic acid derivatives. Antimicrobial Agents and Chemotherapy.

-

Fernandez-Pol, J. A. (2001). Picolinic acid derivatives as anticancer agents.[1][4][8] Anticancer Research.

-

Costello, L. C., & Franklin, R. B. (2016). Zinc dipicolinate as a potential therapeutic agent for the treatment of prostate cancer.[9][10] Journal of Cancer Metastasis and Treatment.

-

Grant, K. E., et al. (1997). Chromium picolinate: A review of its biological effects. Journal of Inorganic Biochemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijirt.org [ijirt.org]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. researchgate.net [researchgate.net]

- 7. scihub.org [scihub.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. oaepublish.com [oaepublish.com]

structural elucidation of novel pyridine-linked thiazole hybrids

An In-Depth Technical Guide to the Structural Elucidation of Novel Pyridine-Linked Thiazole Hybrids

Foreword: Beyond the Blueprint

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational. Among these, hybrids integrating pyridine and thiazole rings represent a particularly fertile ground for drug discovery, with demonstrated applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4] The synthesis of a novel molecule, however, is merely the first chapter. The true narrative of its potential is written through rigorous, unambiguous structural elucidation. This guide moves beyond simple procedural lists to provide a holistic, field-proven framework for confirming the precise molecular architecture of these important hybrids. We will explore not just the "how" but the critical "why" behind each analytical choice, creating a self-validating system of inquiry that ensures the scientific integrity of your findings.

The Starting Point: A Hypothesis from Synthesis

Every structural elucidation journey begins with a hypothesis derived from the synthetic route. For pyridine-thiazole hybrids, a common and powerful method is the Hantzsch thiazole synthesis, where a thiourea or thioamide reacts with an α-haloketone.[3][5] Understanding the reaction mechanism provides a logical prediction of the final structure. However, the potential for unexpected rearrangements or the formation of isomeric byproducts necessitates the comprehensive validation strategy detailed below.

The Core Analytical Mandate: A Multi-Pronged Approach

Caption: The integrated workflow for structural elucidation.

Part 1: Foundational Data from Mass Spectrometry (MS)

Expertise & Causality: The first and most fundamental question for any new compound is: "What is its molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this.[8][9] Unlike nominal mass, HRMS provides a highly accurate mass-to-charge (m/z) ratio, typically to four decimal places. This precision allows for the calculation of a unique elemental composition, immediately confirming or refuting the hypothesized structure from the synthesis.

Trustworthiness through Tandem MS (MS/MS): Beyond the molecular ion, inducing fragmentation (MS/MS) provides a roadmap of the molecule's weakest points. The resulting fragment ions offer powerful evidence of structural motifs. For pyridine-thiazole hybrids, characteristic cleavages of the thiazole ring or the linker can provide crucial evidence of connectivity.[10][11] This fragmentation pattern serves as a structural fingerprint.

| Hypothetical Compound Data | |

| Compound ID | PY-THZ-001 |

| Hypothesized Formula | C₁₅H₁₂N₄OS |

| Calculated Exact Mass [M+H]⁺ | 309.0805 |

| Found m/z via ESI-HRMS | 309.0801 |

| Key MS/MS Fragments (m/z) | 281 ([M+H-CO]⁺), 189 (Thiazole-Pyridine fragment) |

Protocol 1: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample at a low flow rate (5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).

-

Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula.

-

-

MS/MS Acquisition (Optional but Recommended):

-

Perform a product ion scan on the isolated molecular ion peak.

-

Analyze the fragmentation pattern to corroborate the proposed structure.

-

Part 2: The Architectural Blueprint from NMR Spectroscopy

Expertise & Causality: If MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of connectivity.[12][13][14] It is the most powerful technique for determining the precise arrangement of atoms in solution. A full suite of 1D and 2D NMR experiments is non-negotiable for publishing or patenting a novel heterocyclic structure.

1D NMR (¹H and ¹³C): The Initial Sketch

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For these hybrids, one looks for characteristic signals of the pyridine and thiazole rings. For instance, the H5 proton of a 4-substituted thiazole ring often appears as a sharp singlet.[1]

-

¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

2D NMR: Building the Final Blueprint Simple 1D spectra are often insufficient for complex, substituted hybrids due to signal overlap. 2D NMR techniques are essential to resolve these ambiguities and definitively prove connectivity.[14][15]

Sources

- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. mkuniversity.ac.in [mkuniversity.ac.in]

- 14. emerypharma.com [emerypharma.com]

- 15. epfl.ch [epfl.ch]

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the design of a vast array of therapeutic agents.[1][2] This guide provides an in-depth exploration of thiazole derivatives for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape of thiazole chemistry, dissect the intricate structure-activity relationships that govern their biological effects, and delve into their mechanisms of action across a spectrum of diseases, from infectious agents to cancer and neurodegenerative disorders. This document is designed not as a rigid protocol, but as a comprehensive resource to inspire and inform the next generation of thiazole-based therapeutics.

The Thiazole Core: Physicochemical Properties and Synthetic Avenues

The inherent chemical features of the thiazole ring, including its aromaticity and the presence of both a sulfur and a nitrogen atom, endow it with the ability to engage in a variety of non-covalent interactions with biological targets.[3] The nitrogen atom, for instance, is a key hydrogen bond acceptor, a critical interaction for ligand-receptor binding.[3]

Classical and Modern Synthetic Strategies

The construction of the thiazole ring is a well-established field, with both classical and modern synthetic methodologies available to the medicinal chemist.

-

Hantzsch Thiazole Synthesis: This remains one of the most fundamental and widely utilized methods for thiazole synthesis. It involves the cyclocondensation of an α-haloketone with a thioamide.[4] The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the thiazole ring, making it a powerful tool for generating chemical diversity.

-

Gabriel Synthesis: Another classical approach involves the reaction of an acylaminocarbonyl compound with phosphorus pentasulfide.[4]

-

Cook-Heilbron Synthesis: This method provides a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide or related reagents.[4]

-

Microwave-Assisted Synthesis: Modern synthetic chemistry has embraced microwave irradiation as a means to accelerate reaction rates and improve yields. Several protocols for the microwave-assisted synthesis of thiazole derivatives have been developed, often leading to cleaner reactions and easier purification.[4][5]

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A thorough understanding of these methods is crucial for the efficient design and synthesis of novel thiazole-based drug candidates.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

-

Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and the thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Broad Therapeutic Spectrum of Thiazole Derivatives

The thiazole scaffold is a constituent of numerous clinically approved drugs, a testament to its broad therapeutic applicability.[6][7] Its derivatives have demonstrated remarkable efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among others.

Thiazoles in the Fight Against Infectious Diseases

The emergence of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new and effective antimicrobial agents.[4][5] Thiazole derivatives have long been a fertile ground for the development of such drugs.

-

Antibacterial Activity: The thiazole ring is a key component of the penicillin class of antibiotics.[8][9] Furthermore, numerous synthetic thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[1][10][11][12] For example, sulfathiazole, a short-acting sulfa drug, inhibits bacterial growth by interfering with the synthesis of folic acid.[4]

-

Antifungal Activity: Thiazole derivatives have also demonstrated significant antifungal properties.[1][4] Compounds like abafungin and ravuconazole are examples of thiazole-containing antifungal agents.[9][13][14]

-

Antiviral Activity: The antiviral potential of thiazoles is highlighted by the HIV protease inhibitor Ritonavir, a critical component of highly active antiretroviral therapy (HAART).[4][9][13][14]

Thiazole Derivatives as Anticancer Agents

Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted therapies is a major focus of medicinal chemistry research.[3] Thiazole derivatives have emerged as a promising class of anticancer agents, acting through a variety of mechanisms.[3][15][16]

-

Kinase Inhibition: Many thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer cells. Dasatinib, a potent inhibitor of multiple tyrosine kinases, is a prime example and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][15][17]

-

Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15][16] This can occur through various pathways, including the mitochondrial pathway, characterized by changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[16]

-

Anti-Metastatic Activity: The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related death. Some thiazole derivatives have been found to inhibit cancer cell migration and invasion, key processes in metastasis, potentially by targeting proteins like fascin.[18]

Table 1: Examples of Thiazole-Containing Anticancer Drugs

| Drug Name | Mechanism of Action | Therapeutic Indication |

| Dasatinib | Multi-tyrosine kinase inhibitor | Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia[3][15][17] |

| Ixabepilone | Microtubule stabilizer | Metastatic or locally advanced breast cancer[15] |

| Tiazofurin | IMP dehydrogenase inhibitor | Acute Myeloid Leukemia[9][15] |

| Dabrafenib | BRAF kinase inhibitor | Melanoma[15][17] |

Anti-inflammatory Properties of Thiazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease.[19][20] Thiazole derivatives have shown significant promise as anti-inflammatory agents.

-

COX/LOX Inhibition: A key mechanism of inflammation involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20] Several thiazole derivatives have been identified as inhibitors of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20][21] Meloxicam is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole moiety.[7][22]

Thiazoles in the Treatment of Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge.[13][14][23] Emerging research suggests that thiazole derivatives may offer therapeutic benefits in this area.

-

Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[23][24][25] Several novel thiazole compounds have demonstrated potent inhibitory activity against these enzymes.[23][26]

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors are used in the treatment of Parkinson's disease. Some thiazole derivatives have shown the ability to inhibit MAO enzymes.[23]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.[1][17][27] For thiazole derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

-

Substitution Patterns: The nature and position of substituents on the thiazole ring have a profound impact on biological activity.[1][17] For example, in a series of anticancer thiazole derivatives, the presence of a methoxy group was found to enhance activity compared to a halogen group.[8] In another study on antimicrobial agents, electron-withdrawing substituents like fluorine and chlorine on a phenyl ring attached to the thiazole core enhanced potency.[6]

-

Pharmacophore Modeling: Computational approaches, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are powerful tools for elucidating SAR.[27] These methods can help identify the key structural features required for a desired biological effect and guide the design of new, more potent analogues.

Workflow for a Typical SAR Study

Caption: A generalized workflow for a structure-activity relationship study.

Future Perspectives and Conclusion

The exploration of thiazole derivatives in medicinal chemistry is a dynamic and evolving field. The versatility of the thiazole scaffold, coupled with advances in synthetic chemistry and computational drug design, promises the development of even more effective and selective therapeutic agents in the future.

Future research will likely focus on:

-

Multi-target Drug Design: Developing single molecules that can modulate multiple biological targets simultaneously, which may be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.[24][25]

-

Novel Drug Delivery Systems: Enhancing the bioavailability and therapeutic efficacy of thiazole derivatives through innovative drug delivery strategies.

-

Green Synthesis: Developing more environmentally friendly and sustainable methods for the synthesis of thiazole compounds.[7]

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 20, 2024, from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. Retrieved February 20, 2024, from [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC. Retrieved February 20, 2024, from [Link]

-

Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024, December 13). PubMed. Retrieved February 20, 2024, from [Link]

-

Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (n.d.). PubMed. Retrieved February 20, 2024, from [Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024, February 1). Ingenta Connect. Retrieved February 20, 2024, from [Link]

-

a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. (n.d.). Retrieved February 20, 2024, from [Link]

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022, October 25). Taylor & Francis. Retrieved February 20, 2024, from [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Retrieved February 20, 2024, from [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024, February 1). Eureka Select. Retrieved February 20, 2024, from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease. (n.d.). Ovid. Retrieved February 20, 2024, from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved February 20, 2024, from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). ScienceDirect. Retrieved February 20, 2024, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016, October 1). Eureka Select. Retrieved February 20, 2024, from [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023, September 1). Eureka Select. Retrieved February 20, 2024, from [Link]

-

Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2025, April 24). Taylor & Francis. Retrieved February 20, 2024, from [Link]

-

Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. (n.d.). IJNRD.org. Retrieved February 20, 2024, from [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed. Retrieved February 20, 2024, from [Link]

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024, September 1). Ingenta Connect. Retrieved February 20, 2024, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI. Retrieved February 20, 2024, from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

-

Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. (n.d.). AVESİS. Retrieved February 20, 2024, from [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). PubMed. Retrieved February 20, 2024, from [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024, May 24). Eureka Select. Retrieved February 20, 2024, from [Link]

-

A review on biological and medicinal significance of thiazoles. (2021, July 2). Taylor & Francis. Retrieved February 20, 2024, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 20, 2024, from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Chemistry. Retrieved February 20, 2024, from [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). PMC. Retrieved February 20, 2024, from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved February 20, 2024, from [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018, March 18). MDPI. Retrieved February 20, 2024, from [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar. Retrieved February 20, 2024, from [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org. Retrieved February 20, 2024, from [Link]

-

Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). International journal of research in pharmaceutical sciences. Retrieved February 20, 2024, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved February 20, 2024, from [Link]

-

Recent Advances in the Multicomponent Synthesis of Thiazoles. (2026, February 14). Emerging Horizons in Scientific Research. Retrieved February 20, 2024, from [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. Retrieved February 20, 2024, from [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). PubMed. Retrieved February 20, 2024, from [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). ACS Publications. Retrieved February 20, 2024, from [Link]

-

Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). Retrieved February 20, 2024, from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry | AVESİS [avesis.anadolu.edu.tr]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. stm2.bookpi.org [stm2.bookpi.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 11. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ovid.com [ovid.com]

- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 27. ptfarm.pl [ptfarm.pl]

Technical Guide: Preliminary Cytotoxicity Studies of Substituted Thiazoles

Introduction: The Thiazole Pharmacophore

In medicinal chemistry, the thiazole ring is not merely a structural linker; it is a privileged scaffold capable of diverse non-covalent interactions—specifically hydrogen bonding (via the nitrogen atom) and

For drug development professionals, substituted thiazoles represent a high-value target class due to their proven efficacy in FDA-approved oncology drugs like Dasatinib (Src/Abl kinase inhibitor) and Ixabepilone (microtubule stabilizer). However, the lipophilic nature of substituted thiazoles often leads to false positives in preliminary cytotoxicity screens due to precipitation or non-specific protein binding.

This guide provides a rigorous, self-validating framework for assessing the preliminary cytotoxicity of novel thiazole derivatives, moving beyond simple

Rational Design & Structure-Activity Relationship (SAR)

Before screening, understanding the SAR of the thiazole core allows for better interpretation of cytotoxicity data. The biological activity is heavily modulated by substituents at the C2, C4, and C5 positions.

Key SAR Trends for Cytotoxicity

| Position | Functional Role | Optimization Insight |

| C2 | H-bond Acceptor/Donor | Hydrazone or amide linkers here often enhance tubulin binding affinity [1]. |

| C4 | Lipophilic Pocket Binding | Bulky aryl groups (e.g., 4-chlorophenyl) typically improve potency against breast cancer lines (MCF-7) [2]. |

| C5 | Electronic Modulation | Electron-withdrawing groups (EWGs) can stabilize the ring but may reduce metabolic stability. |

Experimental Framework: The Validated Workflow

To ensure reproducibility, we must reject the standard linear screening model in favor of a "Gate-Keeper" model. This prevents wasting resources on insoluble or pan-assay interference compounds (PAINS).

Workflow Diagram

The following flowchart outlines the critical decision gates for thiazole screening.

Figure 1: The "Gate-Keeper" screening workflow. Note the early solubility check to prevent false toxicity data due to crystal formation.

Detailed Protocols

Phase 1: The Solubility Gate (Crucial for Thiazoles)

Many substituted thiazoles are highly hydrophobic. If a compound precipitates in the cell culture media, it forms crystals that can mechanically damage cells or scatter light, invalidating MTT/MTS readings.

Protocol:

-

Dissolve compound in 100% DMSO to 10 mM stock.

-

Dilute 1:200 in complete cell culture media (final 50 µM, 0.5% DMSO).

-

Incubate at 37°C for 4 hours (no cells).

-

Readout: Measure Absorbance at 600 nm.

-

Pass:

(Clear). -

Fail:

(Turbid).

-

Phase 2: The MTT Cytotoxicity Assay

While standard, the MTT assay requires modification for thiazoles to avoid formazan-compound coprecipitation.

Reagents:

-

MTT Stock: 5 mg/mL in PBS, sterile filtered.[1]

-

Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol). Note: The acid helps stabilize the color change.

Step-by-Step Methodology:

-

Seeding: Plate cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Include "blank" wells (media only). -

Attachment: Incubate for 24 hours to ensure log-phase growth.

-

Treatment: Add compounds (serial dilutions, e.g., 0.1 µM – 100 µM). Ensure final DMSO concentration is <0.5% in all wells.

-

Exposure: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours at 37°C.

-

Solubilization: Carefully aspirate media (thiazoles may detach cells). Add 150 µL Solubilization Buffer.

-

Dissolution: Shake plate for 15 mins.

-

Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:

Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The raw potency (

Formula:

Interpretation Table:

| SI Value | Classification | Action |

|---|---|---|

| < 1.0 | Toxic | Discard. Compound kills normal cells faster than cancer cells. |

| 1.0 – 3.0 | Non-Selective | Redesign. Likely general toxicity or membrane disruption. |

| > 3.0 | Selective | Proceed. Acceptable therapeutic window for lead optimization [3]. |

| > 10.0 | Highly Selective | Priority Lead. Excellent candidate for in vivo studies. |

Mechanistic Validation: Tubulin & Apoptosis[4][5][6]

Thiazoles frequently act as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of tubulin [4]. To validate that cytotoxicity is specific (apoptosis) and not necrotic (bursting), use the following pathway logic.

Mechanism of Action Diagram

This diagram illustrates the downstream effects of a successful thiazole hit.

Figure 2: The canonical apoptotic pathway induced by thiazole-based tubulin inhibitors.[4]

Validation Assays

-

Tubulin Polymerization Assay: Fluorescence-based kinetic assay. Thiazoles should decrease the Vmax of polymerization.

-

Annexin V/PI Staining: Flow cytometry to distinguish Early Apoptosis (Annexin V+/PI-) from Necrosis (Annexin V-/PI+).

Troubleshooting & Expert Tips

-

The "Edge Effect": Thiazole assays in 96-well plates often suffer from evaporation in the outer wells.

-